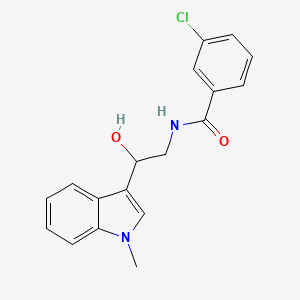

![molecular formula C15H20N2O6 B2745445 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide CAS No. 1334374-55-8](/img/structure/B2745445.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

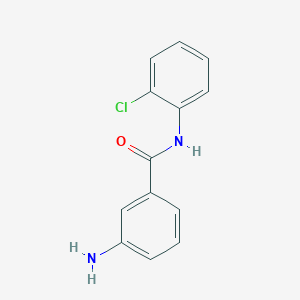

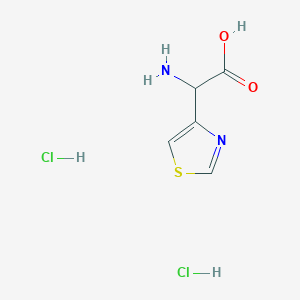

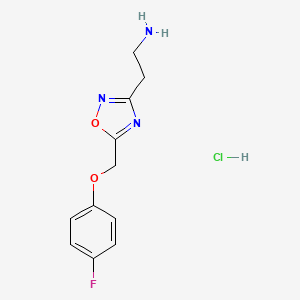

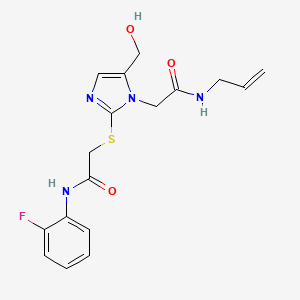

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, benzo[d][1,3]dioxol-5-ylmethanol and 4-(dimethylamino)-pyridin (DMAP) were dissolved in dry tetrahydrofuran and triethylamine. The solution of naproxen acylchloride in dry tetrahydrofuran was added dropwise at 0 °C .Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography . The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods .Scientific Research Applications

Diagnostic Assays and Therapeutic Applications

Research on compounds with complex structures including benzo[d][1,3]dioxol and oxalamide units often targets diagnostic and therapeutic applications. For instance, addition compounds having similar structural motifs have been explored for their potential in fully automated DNA diagnostic assays for detecting Chlamydia trachomatis and Neisseria gonorrhoeae, showcasing the relevance of these compounds in medical diagnostics and public health (Pourahmadi et al., 2000).

Coordination Polymers and Material Science

In the field of materials science, coordination polymers based on bis-pyridyl-bis-amide and angular dicarboxylate ligands demonstrate the structural versatility and potential for novel materials synthesis. These materials, incorporating metal ions like Zn(II) and Co(II), have been investigated for their unique structural and property aspects, hinting at applications ranging from catalysis to optical materials (Lakshmanan et al., 2022).

Photodynamic Therapy for Cancer Treatment

The development of novel benzenesulfonamide derivatives and zinc phthalocyanines, which include structural elements similar to the compound , has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds have been characterized by their good fluorescence properties and high singlet oxygen quantum yield, essential for effective PDT (Pişkin et al., 2020).

Neuropharmacology and Drug Design

In neuropharmacology, multitarget compounds combining favorable receptor interactions have been synthesized for potential treatment of disorders like Parkinson's disease and schizophrenia. These studies underline the importance of structural modification in achieving desired biological activities, demonstrating the broader relevance of such compounds in drug design and therapeutic applications (Del Bello et al., 2019).

Advanced Synthesis Techniques

Advanced synthesis techniques for novel selenium-containing vitamin E analogues and other complex organic molecules illustrate the ongoing research in organic chemistry to create compounds with specific functionalities. These methodologies highlight the importance of structural components like benzyl and methoxy groups in synthesizing molecules with potential antioxidant properties or other biological activities (Al-Maharik et al., 2001).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(20,8-21-2)7-17-14(19)13(18)16-6-10-3-4-11-12(5-10)23-9-22-11/h3-5,20H,6-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTSJBVAUFNQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)

![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)